Product packaging for Amedalin(Cat. No.:CAS No. 22136-26-1)

Amedalin

Cat. No.: B1665959
CAS No.: 22136-26-1
M. Wt: 294.4 g/mol
InChI Key: HBGWAZBZXJBYQD-UHFFFAOYSA-N
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Description

Historical Development and Classification within Neuropharmacology

Genesis as a Selective Norepinephrine (B1679862) Reuptake Inhibitor

Amedalin emerged from pharmaceutical research in the early 1970s as a selective norepinephrine reuptake inhibitor (SNRI) wikipedia.orgncats.ioinvivochem.cnmdpi.commedpath.comdrugbank.comnih.govwikipedia.org. Its pharmacological profile is characterized by its specific action on the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine in the synaptic cleft wikipedia.org. Crucially, this compound was found to exhibit no significant effects on the reuptake of other monoamine neurotransmitters, such as serotonin (B10506) and dopamine (B1211576), nor did it possess antihistamine or anticholinergic properties wikipedia.orgncats.ioinvivochem.cnmedpath.comdrugbank.comnih.gov. Despite its development as a potential antidepressant agent, this compound was never introduced to the market wikipedia.orgncats.ioinvivochem.cnmdpi.commedpath.comdrugbank.com.

Context as an Indole (B1671886) Derivative in Medicinal Chemistry

Structurally, this compound is classified as an indole derivative, specifically an indole-derived antidepressant agent mdpi.comresearchgate.netjpionline.orgingentaconnect.com. Its chemical architecture incorporates a bicyclic indole nucleus, which is a common and versatile heterocyclic scaffold in medicinal chemistry researchgate.netjpionline.org. The indole moiety itself is recognized for its broad spectrum of biological activities and its significant role in the design of compounds targeting the central nervous system (CNS) researchgate.netjpionline.orgingentaconnect.comnih.govnih.gov. The inclusion of the indole nucleus in this compound underscores its medicinal and pharmacological relevance within the landscape of CNS drug development researchgate.netjpionline.orgnih.gov.

Scope and Significance of this compound Research in Central Nervous System Disorders

Research into this compound has primarily focused on its potential therapeutic applications in various neurological and psychiatric disorders, particularly those linked to dysregulation of norepinephrine pathways ontosight.ai. The compound has been a subject of pharmacological investigation to elucidate the role of norepinephrine in mood regulation and to explore its efficacy in conditions such as depression and anxiety disorders .

Preclinical studies involving this compound have provided valuable insights into its potential antidepressant activity. These investigations demonstrated that this compound could effectively elevate norepinephrine levels in animal models, leading to observable behavioral changes indicative of improved mood and antidepressant effects . Beyond depression, the scope of this compound research extends to other conditions characterized by low norepinephrine levels. This includes exploring its potential benefits in certain anxiety disorders and Attention Deficit Hyperactivity Disorder (ADHD) . As a CNS-active compound, this compound contributes to the broader understanding of indole derivatives' pharmacological activities within the central nervous system, particularly their antidepressant and other neuropharmacological effects ncats.ioresearchgate.netingentaconnect.comnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O B1665959 Amedalin CAS No. 22136-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15/h3-7,9-12,20H,8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGWAZBZXJBYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865034
Record name Amedalin
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Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22136-26-1
Record name 1,3-Dihydro-3-methyl-3-[3-(methylamino)propyl]-1-phenyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22136-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amedalin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amedalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMEDALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OWK6X9N16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Amedalin in Preclinical Research

Molecular Mechanism of Action

Amedalin's pharmacological activity is primarily defined by its selective interaction with specific monoamine transporters, distinguishing it from other compounds that may target multiple neurotransmitter pathways. nih.gov

Selective Inhibition of Norepinephrine (B1679862) Reuptake Transporter (NET)

This compound functions as a selective norepinephrine reuptake inhibitor (NRI). wikipedia.orgncats.ionih.govmedpath.commentalhealthdaily.comdrugbank.cominvivochem.cnmdpi.comnih.govncats.ioiiab.me This mechanism involves blocking the action of the norepinephrine transporter (NET), a protein located on the surface of presynaptic nerve cells responsible for the reabsorption of norepinephrine from the synaptic cleft back into the neuron. patsnap.comwikipedia.orgwikipedia.org By inhibiting this reuptake process, this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing its neurotransmitter activity. patsnap.com This selective action makes this compound a model compound for studying norepinephrine reuptake inhibition.

Absence of Significant Interaction with Serotonin (B10506) and Dopamine (B1211576) Transporters

A crucial aspect of this compound's pharmacological profile is its lack of significant effect on the reuptake of serotonin and dopamine. wikipedia.orgncats.ionih.govmedpath.commentalhealthdaily.comdrugbank.cominvivochem.cnncats.io Unlike many other antidepressant agents that exert effects across multiple monoamine systems, this compound's selectivity for norepinephrine transporters differentiates its profile. nih.gov This specificity suggests a potentially distinct pharmacological signature compared to less selective agents.

Neurotransmitter System Modulation Studies

Research into this compound's impact on neurotransmitter systems has primarily focused on its effects on norepinephrine levels and its implications for mood regulation.

Investigations into Norepinephrine Level Elevation in Animal Models

Preclinical studies utilizing animal models have shown that this compound effectively elevates norepinephrine levels in the brain. These investigations have observed behavioral changes indicative of antidepressant activity following this compound administration. The increase in extracellular norepinephrine concentrations, resulting from NET inhibition, is central to these observed effects. patsnap.com Norepinephrine is a key neurotransmitter involved in regulating mood, attention, and the body's stress response. patsnap.comlongdom.org

Impact on Mood Regulation Neurotransmitter Systems

This compound's selective inhibition of norepinephrine reuptake suggests a direct role in modulating neurotransmitter systems pertinent to mood regulation. By increasing norepinephrine availability in the synaptic cleft, this compound enhances adrenergic neurotransmission, which can contribute to improvements in various brain functions, including mood regulation. patsnap.com Low levels of norepinephrine are associated with symptoms of depression. longdom.org The compound's specific action on norepinephrine, without significant interaction with serotonin and dopamine pathways, highlights its utility as a research tool for understanding the distinct contributions of norepinephrine to mood and behavior.

Chemical Synthesis and Synthetic Strategy Development for Amedalin and Its Derivatives

Historical Synthetic Routes to Amedalin

This compound was first synthesized in the early 1970s. While the specific historical synthetic pathway for this compound itself is not widely detailed in general literature, its synthesis would have leveraged the conventional indole (B1671886) synthesis methods prevalent at that time. These foundational methods laid the groundwork for accessing the indole nucleus.

Key historical methods for indole synthesis include:

Fischer Indole Synthesis (1883): Discovered by Emil Fischer, this remains one of the most extensively used methods. It involves the cyclization of arylhydrazones, typically under heating conditions in the presence of protic or Lewis acids (e.g., ZnCl₂, PCl₃, FeCl₃, TsOH, HCl, H₂SO₄, PPA). This reaction is particularly useful for producing 2,3-disubstituted indoles, though unsymmetrical ketones can yield mixtures of products.

Madelung Synthesis: This base-catalyzed cyclization of 2-(acylamino)-toluenes typically requires harsh conditions (e.g., sodium amide or potassium t-butoxide at 250-300°C) and is often limited to simple indoles like 2-methyl indoles without sensitive groups. Modern variants use milder conditions with alkyllithiums as bases.

Reissert Indole Synthesis: A multi-step reaction, it generally involves the condensation of o-nitrotoluene derivatives with oxalic esters, followed by base-catalyzed condensation, cyclization, and reduction steps to form the indole nucleus. This method is well-regarded for constructing indoles crucial in many biologically active molecules.

Leimgruber–Batcho Synthesis: This method typically involves the condensation of o-nitrotoluene derivatives with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate, followed by cyclization and reduction of the nitro group to yield the indole.

These classical approaches, while sometimes requiring harsh conditions or producing mixtures, were instrumental in the early development of indole chemistry and would have informed the synthetic strategies for compounds like this compound.

Modern Methodologies for Indole Nucleus Synthesis

Modern indole synthesis methodologies have evolved to address limitations of historical routes, focusing on efficiency, selectivity, and sustainability.

Contemporary conventional approaches for indole nucleus synthesis often involve more refined conditions, diverse starting materials, and the use of catalysts to improve yield and selectivity.

Table 1: Common Conventional Indole Synthesis Methods

Structure Activity Relationship Sar and Computational Chemistry of Amedalin Analogs

Elucidation of Pharmacophoric Requirements for Norepinephrine (B1679862) Reuptake Inhibition

The development of a pharmacophore model for norepinephrine reuptake inhibitors is crucial for designing new chemical entities with desired activity. This model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to the norepinephrine transporter (NET) and inhibit its function. For amedalin and related compounds, several key pharmacophoric features have been identified as critical for potent inhibition.

A general pharmacophore for NET inhibitors typically includes:

Aromatic Ring: This feature engages in crucial π-π stacking or hydrophobic interactions with aromatic amino acid residues within the transporter's binding pocket.

Protonatable Amine: A basic nitrogen atom, typically a secondary or primary amine, is a hallmark of most monoamine reuptake inhibitors. This group is believed to form a key ionic bond with a negatively charged residue, such as Aspartate 75 (Asp75), in the NET binding site mdpi.comdoaj.org.

Specific Spatial Arrangement: The distance and relative orientation between the aromatic center and the protonatable amine are critical for optimal binding and inhibitory activity.

Homology models of the human NET (hNET), often based on the crystal structure of the drosophila dopamine (B1211576) transporter, have been instrumental in refining this pharmacophore. These models indicate that in addition to the ionic interaction with Asp75, key interactions with other residues such as Phenylalanine 72 (Phe72), Tyrosine 152 (Tyr152), and Phenylalanine 317 (Phe317) are vital for the stable binding of inhibitors mdpi.comdoaj.org. These interactions are predominantly hydrophobic and contribute significantly to the ligand's affinity.

Indole (B1671886) Scaffold as a Privileged Structure in Drug Discovery

The indole ring system, which forms the core of this compound, is widely recognized in medicinal chemistry as a "privileged structure". ijrpr.commdpi.com This term describes a molecular scaffold that is capable of binding to multiple, distinct biological targets with high affinity, making it a versatile template for drug discovery. eurekaselect.com

The utility of the indole scaffold stems from several key properties:

Natural Occurrence: The indole nucleus is a common feature in a vast number of biologically active natural products, including the amino acid tryptophan, the neurotransmitter serotonin (B10506), and numerous alkaloids. mdpi.comeurekaselect.comnih.gov This evolutionary precedent suggests that the scaffold is well-suited for interaction with biological systems.

Structural Versatility: The indole ring is a relatively simple, stable, and largely planar aromatic system. Its various positions (N1, C2, C3, and the benzene (B151609) ring) can be readily and selectively functionalized, allowing chemists to create large libraries of diverse analogs to explore structure-activity relationships. ijrpr.com

Biomimetic Properties: The indole ring can act as a bioisostere for other aromatic systems and can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. mdpi.com This allows indole-containing compounds to mimic endogenous ligands and fit into the binding pockets of a wide range of proteins, including G-protein coupled receptors (GPCRs) and enzymes. eurekaselect.comnih.gov

Due to these favorable characteristics, the indole scaffold is a component of numerous approved drugs targeting a wide array of conditions, from inflammation and cancer to migraines and psychiatric disorders. nih.govresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate ligand-target interactions at a molecular level, guiding the rational design of more potent and selective this compound analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijpsdronline.com As the crystal structure of the human norepinephrine transporter (hNET) has not yet been determined, docking studies for this compound analogs rely on homology models, which are constructed using the amino acid sequence of hNET and the crystal structure of a related protein, such as the Drosophila dopamine transporter, as a template. mdpi.com

These simulations dock this compound analogs into the putative binding site of the hNET model to elucidate their binding modes. The results of such studies consistently highlight the importance of key interactions:

Hydrogen Bonding: The protonated amine of the ligand forms a critical hydrogen bond and ionic interaction with the carboxylate side chain of an aspartic acid residue (Asp75) in the transporter. mdpi.comdoaj.org

Hydrophobic Interactions: The indole scaffold and other aromatic portions of the ligands engage in hydrophobic and aromatic stacking interactions with surrounding phenylalanine and tyrosine residues within the binding pocket. nih.gov

By calculating a binding score or estimating the binding affinity for each analog, molecular docking allows for the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery process. ijpsdronline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For this compound analogs, QSAR models are developed to predict their inhibitory potency against the norepinephrine transporter based on calculated molecular descriptors. nih.gov

The process involves:

Assembling a dataset of this compound analogs with their experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values).

Calculating a wide range of molecular descriptors for each analog, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity. frontiersin.orgmdpi.com

A robust QSAR model can be used to predict the activity of novel, yet-to-be-synthesized analogs, helping to guide the design of more potent inhibitors. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. mdpi.com In a CoMFA study of this compound analogs, each molecule in the dataset is placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom are calculated.

The resulting matrix of energy values is then analyzed using partial least squares (PLS) regression to derive a QSAR model. The model's results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are predicted to enhance or diminish biological activity.

Steric Maps: Green contours indicate regions where bulky substituents are predicted to increase activity, while yellow contours indicate regions where steric bulk is detrimental.

Electrostatic Maps: Blue contours highlight areas where positive charge is favorable for activity, whereas red contours indicate regions where negative charge is preferred.

Parameter Value Interpretation
q² (Cross-validated r²)0.65Good internal predictive ability
r² (Non-cross-validated r²)0.92Strong correlation between predicted and experimental data
Standard Error of Estimate0.25Low error in prediction
F-statistic110.5High statistical significance of the model
Field Contribution
Steric Field65%Steric properties are the dominant factor for activity
Electrostatic Field35%Electrostatic properties also contribute significantly

This is a representative data table for a hypothetical CoMFA study.

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that extends the principles of CoMFA. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates several other molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

This broader range of descriptors can sometimes lead to more robust and easily interpretable models compared to CoMFA. nih.gov Like CoMFA, the results of a CoMSIA analysis are visualized as 3D contour maps that provide a graphical guide for drug design.

Hydrophobic Maps: Yellow contours show where hydrophobic groups enhance activity; white contours show where hydrophilic groups are preferred.

H-bond Donor Maps: Cyan contours indicate regions where hydrogen bond donors are favorable; purple contours show where they are unfavorable.

H-bond Acceptor Maps: Magenta contours highlight where hydrogen bond acceptors increase activity; red contours indicate where they decrease activity.

Parameter Value Interpretation
q² (Cross-validated r²)0.71Very good internal predictive ability
r² (Non-cross-validated r²)0.95Strong correlation between predicted and experimental data
Field Contribution
Steric20%Moderate contribution
Electrostatic25%Significant contribution
Hydrophobic35%Dominant factor for activity
H-bond Donor10%Minor contribution
H-bond Acceptor10%Minor contribution

This is a representative data table for a hypothetical CoMSIA study.

In Silico Approaches for Lead Optimization

In modern drug discovery, in silico (computational) methods are indispensable for refining a lead compound like this compound into a viable drug candidate. These approaches accelerate the optimization process by predicting a molecule's properties, thereby guiding synthetic efforts and reducing the need for extensive experimental testing. acs.org Key techniques include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing a dataset of molecules with known activities, these models can identify key physicochemical properties (descriptors) that are predictive of potency or selectivity. For norepinephrine transporter inhibitors, descriptors related to a molecule's electronic properties, shape, and hydrophobicity are often critical. nih.govnih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis. nih.gov

A typical QSAR study involves developing a model from a "training set" of compounds and then validating it with an external "test set" to ensure its predictive power. dergipark.org.tr Statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to assess the model's quality. nih.govnih.gov

Table 2: Example of Statistical Parameters for a QSAR Model of NET Inhibitors

This table shows typical statistical validation parameters for a Genetic Function Algorithm (GFA) based QSAR model developed for a series of NET inhibitors.

ParameterDescriptionValue
R² (Training Set) Coefficient of determination for the training set.0.952
R²adj Adjusted R² to account for the number of descriptors.0.898
Q²cv Cross-validated R² from leave-one-out analysis.0.870
R² (Test Set) Predictive R² for the external test set.0.915

Values are representative of high-quality QSAR models reported in the literature for NET inhibitors. nih.govdergipark.org.tr

Molecular Docking

Molecular docking simulates the interaction between a ligand (e.g., an this compound analog) and its protein target (e.g., the norepinephrine transporter). ijpsdronline.com Using homology models of the human monoamine transporters, which are often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), docking can predict the preferred binding pose and orientation of a ligand within the active site. mdpi.comnih.gov

This technique provides crucial insights into the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that govern binding affinity. nih.gov For instance, docking studies can confirm that the protonated amine of an inhibitor forms a key ionic bond with an aspartate residue in the transporter's active site. mdpi.comacs.org By visualizing these interactions, medicinal chemists can rationally design modifications to enhance potency and selectivity. nih.gov

ADMET Prediction

A significant cause of failure in drug development is poor pharmacokinetic (ADME) or toxicity (T) properties. nih.gov In silico ADMET prediction tools use computational models to estimate properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability (e.g., inhibition of cytochrome P450 enzymes), and potential toxicities early in the design phase. nih.govsci-hub.se By filtering out compounds predicted to have poor ADMET profiles, researchers can focus resources on candidates with a higher probability of success in later-stage clinical trials. nih.gov

Methodological Considerations in Resolving Conflicting Receptor Selectivity Profiles

Determining the precise selectivity profile of a monoamine reuptake inhibitor is critical for predicting its therapeutic effects and potential side effects. However, obtaining consistent and comparable selectivity data can be challenging, often leading to conflicting reports in the literature. These discrepancies arise from variations in experimental methodologies and assay conditions. nih.gov

One of the primary sources of variability is the choice of in vitro assay. The two most common methods are radioligand binding assays and functional uptake inhibition assays. nih.gov

Binding assays measure the affinity (e.g., Ki) of a compound for the transporter protein itself.

Uptake inhibition assays measure the functional potency (e.g., IC50) of a compound to block the transport of a substrate (like norepinephrine or dopamine) into a cell.

While often correlated, these two methods can yield different results, especially for compounds that are transporter substrates versus those that are pure blockers. nih.gov For substrates, uptake inhibition potency can be significantly influenced by the assay conditions, such as whether cells are adherent or in suspension, leading to several-fold differences in measured IC50 values. nih.gov

Further complicating matters are differences in:

Biological System: Data from rat brain synaptosomes can differ from that obtained using human cell lines (e.g., HEK293) stably expressing the transporter of interest. nih.gov Even between different transfected cell lines, variations in transporter expression levels can lead to disparate results. nih.gov

Radioligands and Substrates: The choice of radiolabeled ligand for binding assays or substrate for uptake assays can influence the outcome.

Data Analysis: The mathematical models used to fit dose-response curves and calculate affinity or potency values can also introduce variability. mdpi.com

These factors can lead to situations where a compound appears highly selective in one study but less so in another. For example, the presence of other inhibitors can have antagonistic effects on DAT inhibition, suggesting complex interactions that may not be captured in simple assays. mdpi.com Therefore, when evaluating the selectivity profile of a compound like this compound or its analogs, it is crucial to consider the specific methodologies employed and to compare data generated under consistent experimental conditions. Including well-characterized reference compounds in assays is essential for normalizing data and allowing for more reliable cross-study comparisons. nih.gov

Table 3: Illustrative Example of Method-Dependent Variability in IC50 Values (nM) for a Hypothetical NET Inhibitor

This table demonstrates how different experimental systems and assay types can produce varying potency values for the same compound, leading to potentially conflicting selectivity profiles.

Assay TypeSystemTransporterIC50 (nM)
Uptake Inhibition Rat Brain SynaptosomesNET15
Uptake Inhibition Adherent HEK293 cells (human NET)NET25
Uptake Inhibition Suspended HEK293 cells (human NET)NET8
Binding Assay HEK293 cell membranes (human NET)NET12

Data are hypothetical but based on reported discrepancies in the literature for monoamine transporter inhibitors to illustrate methodological considerations. nih.govmdpi.com

Pharmacokinetic and Metabolic Research of Amedalin

Absorption and Distribution Investigations in Preclinical Models

Preclinical studies are fundamental to understanding how a drug candidate is absorbed into the bloodstream and distributed to various tissues. porsolt.com These investigations are typically conducted in vivo using animal models such as mice, rats, and dogs, as well as through in vitro experiments. prisysbiotech.com

For an orally administered compound like Amedalin, initial absorption studies would focus on its movement across the gastrointestinal tract. Key parameters evaluated include the rate and extent of absorption. The volume of distribution (Vd) is another critical parameter, indicating the extent of a drug's distribution in body tissues versus plasma. creative-bioarray.com Blood and plasma samples are collected at multiple time points to characterize the concentration-time profile of the drug. creative-bioarray.com

Key objectives of preclinical absorption and distribution studies include:

Determining the primary site of absorption.

Assessing the impact of food on absorption.

Quantifying the binding of the drug to plasma proteins.

Characterizing the distribution into key organs and tissues.

The following table illustrates typical parameters assessed in preclinical absorption and distribution studies.

ParameterDescriptionPreclinical Model
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.In vivo (e.g., rats, dogs)
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma.In vivo (e.g., rats, dogs)
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.In vivo (e.g., rats, dogs)
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.In vivo (e.g., rats, dogs)
Plasma Protein Binding The degree to which a drug attaches to proteins within the blood.In vitro (plasma from various species)

Biotransformation Pathways and Metabolite Identification

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its elimination. wikipedia.org This process is divided into Phase I and Phase II reactions. nih.gov Identifying the metabolic pathways and the resulting metabolites is crucial for understanding a drug's efficacy and safety, as metabolites can be active or even toxic. researchgate.netnih.gov

Phase I reactions introduce or expose functional groups on the parent drug molecule, and commonly include:

Oxidation: Often mediated by the cytochrome P450 (CYP) enzyme system. longdom.org

Reduction: The addition of hydrogen or removal of oxygen.

Hydrolysis: The cleavage of chemical bonds by the addition of water.

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

Metabolite identification studies are conducted using in vitro systems like liver microsomes and hepatocytes, as well as in vivo studies by analyzing biological samples (e.g., plasma, urine, feces) from preclinical species. researchgate.net

Enzyme-Mediated Metabolism Studies (e.g., CYP450)

The cytochrome P450 (CYP450) superfamily of enzymes is a major catalyst of Phase I drug metabolism. wisdomlib.org These enzymes are primarily found in the liver and are responsible for the oxidative metabolism of a vast number of drugs. Preclinical studies are essential to determine which specific CYP450 isozymes are involved in a drug's metabolism. The most common isozymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov

Understanding the role of CYP450 enzymes in the metabolism of a compound like this compound would involve:

Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of the drug.

Enzyme Inhibition Studies: Assessing whether the drug inhibits the activity of major CYP isozymes, which could lead to drug-drug interactions. nih.gov

Enzyme Induction Studies: Determining if the drug induces the expression of CYP enzymes, potentially increasing the metabolism of co-administered drugs.

The table below summarizes the major human CYP450 enzymes and their significance in drug metabolism.

CYP450 IsozymeApproximate Percentage of Marketed Drugs Metabolized
CYP3A4/5 ~50%
CYP2D6 ~20%
CYP2C9 ~15%
CYP2C19 ~5%
CYP1A2 ~5%

Excretion Mechanisms and Routes

Drug excretion is the process of removing a drug and its metabolites from the body. researchgate.net The primary routes of excretion are through the kidneys (renal excretion) into the urine and through the liver (biliary excretion) into the feces. pharmacylibrary.com

Renal excretion involves three main processes:

Glomerular Filtration: The passive filtration of unbound drug from the blood into the kidney tubules. researchgate.net

Tubular Secretion: The active transport of drugs from the blood into the tubules. researchgate.net

Tubular Reabsorption: The passive diffusion of lipid-soluble, un-ionized drugs from the tubules back into the bloodstream.

Preclinical studies to characterize the excretion of a drug like this compound would involve the analysis of urine and feces collected from animal models to determine the major routes and rates of elimination. researchgate.net

Bioavailability Optimization Strategies

Oral bioavailability is a critical factor for the success of an orally administered drug. nih.gov Low bioavailability can be due to poor solubility, low permeability, or extensive first-pass metabolism. researchgate.net Several strategies can be employed during drug development to enhance oral bioavailability. researchgate.net

Common Bioavailability Optimization Strategies:

Salt Formation: Converting the drug into a salt form can improve its solubility and dissolution rate. drughunter.com

Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance dissolution. researchgate.net

Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. semanticscholar.org

Prodrugs: Chemically modifying the drug to create an inactive prodrug that is converted to the active form in the body can improve absorption characteristics. researchgate.net

Co-crystallization: Forming a crystalline structure with a coformer can enhance the solubility and dissolution properties of the parent drug. drughunter.com

For a compound like this compound, these strategies could have been explored to ensure adequate systemic exposure after oral administration. nih.gov

Advanced Analytical Methodologies in Amedalin Research

Chromatographic Techniques for Compound Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying components within complex mixtures, making them fundamental for purity assessment and concentration determination of Amedalin.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) serves as a foundational analytical technique for the separation, identification, and quantification of components in liquid samples phenomenex.com. It operates by forcing a liquid mobile phase through a column packed with a stationary phase, leading to differential interactions and subsequent separation of sample components phenomenex.com.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, offering significant improvements in speed, resolution, and sensitivity phenomenex.comijsrtjournal.com. UHPLC systems achieve these enhancements by operating at higher pressures (up to 15,000 psi or 1034 bar) and utilizing columns packed with smaller stationary phase particles (typically less than 2 µm), compared to the larger particles (3–5 µm) used in conventional HPLC phenomenex.comijsrtjournal.com. This allows for greater separation efficiency and faster run times, making UHPLC particularly advantageous for complex samples or high-throughput analysis phenomenex.com.

Both HPLC and UHPLC are extensively employed in the pharmaceutical industry for various applications, including drug analysis, purity testing, potency determination, and the identification of impurities phenomenex.com. For compounds like this compound, these techniques are crucial for validating purity post-synthesis and for quantifying the compound in research samples.

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique primarily used for the separation and analysis of volatile or thermally stable compounds jfda-online.com. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase, which separates the components based on their differential partitioning between the phases researchgate.net.

Often, compounds that are not sufficiently volatile or are thermally unstable require chemical derivatization prior to GC analysis. This process can enhance volatility, improve detection sensitivity, or create a separation mechanism jfda-online.com. When coupled with Mass Spectrometry (GC-MS), GC gains powerful identification capabilities, allowing for the characterization of individual components based on their fragmentation patterns researchgate.netresearchgate.net. GC-MS has been applied in the analysis of various organic compounds, including tricyclic antidepressants in biological matrices mdpi.com, which share some structural similarities with this compound as nitrogen-containing organic molecules. This suggests its potential utility for analyzing this compound or its volatile derivatives.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge, size, hydrophobicity, and stereospecificity clinicallab.com. The technique utilizes a narrow fused-silica capillary filled with a buffer solution, across which a high voltage is applied, inducing the migration of charged analytes clinicallab.com.

CE offers several advantages, including high efficiency, selectivity, resolution, and sensitivity, making it suitable for analyzing complex mixtures of molecules mdpi.com. It requires minimal sample volumes and typically has reduced analysis times compared to other separation techniques, contributing to its reputation as an eco-friendly analytical method mdpi.com. CE is increasingly utilized in pharmaceutical analysis for both qualitative and quantitative determinations of various drug substances mdpi.comnih.gov. For compounds like this compound, CE could provide an efficient and precise method for purity assessment and the separation of related impurities or stereoisomers.

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric techniques are vital for confirming the chemical structure of this compound and its derivatives, as well as for precise quantification.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HREI-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide detailed structural information through the analysis of its fragmentation patterns nih.govresearchgate.net. By ionizing molecules and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS can confirm the molecular formula and identify unknown compounds nih.govresearchgate.net.

High-Resolution Mass Spectrometry (HRMS), including High-Resolution Electron Ionization Mass Spectrometry (HREI-MS), offers exceptionally precise mass measurements. This high accuracy is crucial for unequivocally determining the elemental composition of a compound and for distinguishing between compounds with very similar nominal masses researchgate.net. The application of MS, particularly HRMS, is fundamental for the rigorous characterization of synthesized compounds, including indole (B1671886) derivatives like this compound, ensuring their structural integrity and identifying any potential impurities or degradation products researchgate.net. MS is frequently coupled with chromatographic techniques (e.g., LC-MS, GC-MS, UPLC-MS/MS) to combine separation power with definitive identification capabilities, enabling comprehensive analysis of complex samples researchgate.netnih.govnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) Spectroscopy is considered the definitive method for elucidating the atomic structure and composition of organic molecules measurlabs.com. It provides detailed information about the type, quantity, and connectivity of atoms within a molecule by exploiting the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C) measurlabs.com.

¹H-NMR (Proton NMR) : This technique provides information on the number of chemically distinct hydrogen atoms, their chemical environment, and their connectivity to neighboring hydrogen atoms. The chemical shifts, integration values, and coupling patterns in a ¹H-NMR spectrum are critical for mapping the hydrogen framework of a molecule measurlabs.com.

¹³C-NMR (Carbon-13 NMR) : ¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically distinct carbon atom typically gives a separate signal, and the chemical shift provides insights into the hybridization and electronic environment of the carbon atom measurlabs.com.

Data Tables

While specific detailed analytical parameters (e.g., precise retention times, specific chromatographic conditions, or full NMR spectral assignments) for this compound from direct research findings were not extensively detailed in the public domain search results, the general properties of this compound are well-documented. The application of the discussed analytical methods for this compound would follow standard protocols for indole derivatives and small organic molecules.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
IUPAC Name3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one nih.gov
Molecular FormulaC₁₉H₂₂N₂O nih.gov
Molecular Weight294.398 g/mol nih.gov
PubChem CID31075 nih.gov
CAS Number (base)22136-26-1 nih.gov
CAS Number (HCl salt)22232-73-1

Table 2: General Applications of Analytical Techniques in this compound Research

Analytical TechniquePrimary Application in this compound ResearchKey Information Provided
HPLC/UHPLCPurity assessment, quantification, impurity profilingSeparation of this compound from other components in a mixture; determination of concentration; identification and quantification of impurities. UHPLC offers faster analysis and higher resolution.
GCAnalysis of volatile this compound or its derivativesSeparation and identification of volatile components; often used after derivatization to enhance volatility. Coupled with MS for definitive identification.
CEHigh-efficiency separation, purity, chiral analysisSeparation of charged species, including this compound and its related impurities or enantiomers; offers high resolution and low sample consumption.
MS/HREI-MSMolecular weight confirmation, structural elucidationDetermination of exact molecular weight and elemental composition; provides fragmentation patterns for structural confirmation; crucial for identifying unknown compounds and verifying synthetic products.
¹H-NMR SpectroscopyStructural elucidation, functional group identificationProvides information on the number, chemical environment, and connectivity of hydrogen atoms; essential for confirming the proton framework and overall structure.
¹³C-NMR SpectroscopyStructural elucidation, carbon skeleton analysisProvides information on the carbon backbone and the electronic environment of carbon atoms; complements ¹H-NMR for complete structural assignment and verification of functional groups.

Ultraviolet (UV) and Fluorescence Detection

Ultraviolet (UV) detection is a widely employed method in high-performance liquid chromatography (HPLC) analysis, relying on a substance's ability to absorb light at specific wavelengths iconsci.comshimadzu.com. The principle involves measuring the decrease in light intensity as it passes through a sample, with absorbance being proportional to the concentration of the target substance, as described by Lambert-Beer's law shimadzu.com. UV detectors typically utilize a deuterium (B1214612) lamp for wavelengths ranging from 190 to 400 nm iconsci.comshimadzu.com.

Typical parameters for UV and Fluorescence Detection:

Detection MethodPrincipleLight Source (UV)Typical Wavelength Range (UV)
Ultraviolet (UV)Light absorption shimadzu.comDeuterium lamp iconsci.comshimadzu.com190-400 nm iconsci.comshimadzu.com
FluorescenceLight emission after excitation nih.govrsc.orgVarious (e.g., Xenon lamp for broad spectrum) iconsci.comExcitation/Emission dependent on compound nih.govrsc.org

Bioanalytical Method Development and Validation

The development and validation of bioanalytical methods are critical for accurately quantifying chemical compounds in complex biological matrices. These methods ensure the reliability and sensitivity required for research and regulatory purposes.

Determination in Biological Matrices

The determination of drugs in biological matrices such as blood, plasma, serum, urine, saliva, hair, and nails is essential for understanding their disposition and behavior within biological systems japsonline.commdpi.comnih.gov. Biological samples often contain endogenous compounds, such as proteins, lipids, and other organic or inorganic molecules, which can interfere with analytical measurements japsonline.commdpi.com. Therefore, sample pretreatment steps, including protein precipitation or solid-phase extraction (SPE), are systematically performed to remove these interferences and preconcentrate the analytes, thereby enhancing sensitivity japsonline.commdpi.com.

Common analytical techniques employed for the determination of compounds in biological matrices include liquid chromatography with mass spectrometry (LC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offer high specificity and sensitivity japsonline.commdpi.com. Ligand-binding assays (LBAs), such as enzyme-linked immunosorbent assay (ELISA), are also utilized for their high sensitivity and broad quantification range in small biological volumes mdpi.com. The sensitivity of the assay is particularly important when the unconjugated drug is present at very low concentrations in biological samples mdpi.com. While these general methodologies are applicable to a wide range of compounds, specific detailed methods or research findings for the determination of this compound in various biological matrices were not identified in the current literature search.

Typical Analytical Approaches for Determination in Biological Matrices:

TechniqueSample PreparationKey Advantages
LC-MS/MS japsonline.commdpi.comProtein precipitation, SPE japsonline.commdpi.comHigh specificity, high sensitivity japsonline.commdpi.com
Immunoassays (e.g., ELISA) mdpi.comMinimal to no extraction mdpi.comHigh sensitivity, broad quantification range mdpi.com

Chiral Separation Approaches

Chirality, the property of a molecule being non-superimposable on its mirror image, is a significant characteristic in chemistry, particularly in the pharmaceutical field, as enantiomers can exhibit distinct physical, chemical, and biological properties rotachrom.comrestek.comsigmaaldrich.comnih.gov. This compound possesses a chiral center, making chiral separation a relevant analytical consideration wikipedia.org.

Various chromatographic methods are employed for chiral separation, including gas chromatography (GC), liquid chromatography (LC), and capillary electrophoresis (CE) rotachrom.comrestek.comsigmaaldrich.comnih.govnih.gov. These techniques often utilize specialized chiral stationary phases that interact differently with each enantiomer, leading to their separation rotachrom.comrestek.comsigmaaldrich.com. Alternatively, chemical derivatization can be employed, where enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on conventional achiral columns due to their distinct physical and chemical properties restek.comnih.gov. For example, the separation of amphetamine and methamphetamine enantiomers has been achieved using derivatization with (S)-N-trifluoroacetyl prolyl chloride (S-TPC) to form diastereomers, followed by separation using differential mobility spectrometry (DMS) or reverse-phase LC nih.gov. While this compound is a chiral compound, specific methods or detailed research findings describing its chiral separation were not identified in the provided search results.

Common Chiral Separation Techniques:

TechniquePrincipleKey Components
Chiral Liquid Chromatography (LC) rotachrom.comrestek.comDifferential interaction with chiral stationary phase rotachrom.comChiral stationary phase rotachrom.comrestek.com
Chiral Gas Chromatography (GC) rotachrom.comrestek.comDifferential interaction with chiral stationary phase in vapor phase rotachrom.comChiral stationary phase rotachrom.com
Chemical Derivatization followed by Achiral Chromatography restek.comnih.govConversion to diastereomers with distinct properties restek.comnih.govChiral derivatizing reagent, achiral column restek.comnih.gov
Capillary Electrophoresis (CE) rotachrom.comDifferential migration based on charge and interaction with chiral buffer rotachrom.comChiral buffer rotachrom.com

Broader Research Implications and Methodological Considerations

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental for characterizing the molecular pharmacology of Amedalin, providing insights into its interaction with specific biological targets.

Radioligand Binding Assays for Norepinephrine (B1679862) Transporter

Radioligand binding assays are a crucial tool for assessing the affinity and selectivity of compounds for specific receptors or transporters. For this compound, a selective norepinephrine reuptake inhibitor, these assays are particularly relevant for evaluating its interaction with the norepinephrine transporter (NET). nih.govwikipedia.orgdrugbank.com These assays typically involve using a radiolabeled ligand that binds to the transporter, allowing researchers to measure the compound's ability to displace this ligand, thereby determining its binding affinity (Ki). revvity.com

The norepinephrine transporter (NET) plays a vital role in regulating neurotransmission by facilitating the reuptake and clearance of norepinephrine from synaptic junctions. eurofinsdiscovery.com NET is a high-affinity target for various psychoactive agents, including antidepressants, which exert their effects by blocking the transporter and consequently elevating extracellular norepinephrine levels. eurofinsdiscovery.com

G-Protein Coupled Receptor (GPCR) Interaction Studies

G-protein coupled receptors (GPCRs) constitute the largest family of membrane proteins, playing integral roles in nearly all physiological processes and serving as targets for a significant portion of approved drugs. mdpi.comlubio.ch GPCRs bind a wide array of signaling molecules, including hormones and neurotransmitters, and interact with G proteins to transduce signals. lubio.ch

This compound is specifically characterized as having "no significant effects on the reuptake of serotonin (B10506) and dopamine (B1211576), and no antihistamine or anticholinergic properties." nih.govwikipedia.org This selectivity is a key aspect of its pharmacological profile. The absence of antihistamine or anticholinergic properties implies that this compound does not significantly interact with histamine (B1213489) receptors or muscarinic acetylcholine (B1216132) receptors, which are types of GPCRs. This selectivity minimizes potential off-target effects often associated with less selective compounds. While GPCRs are broadly involved in cellular signaling, this compound's defined selectivity suggests its primary mechanism of action is distinct from widespread GPCR modulation.

Critical Appraisal of Preclinical Animal Models in Neuropsychiatric Drug Discovery

Preclinical animal models have historically been indispensable in drug discovery, yet their application in neuropsychiatric research presents unique challenges and considerations.

Limitations and Predictive Value in Translational Research

Despite their utility, animal models in neuropsychiatric drug discovery face significant limitations, often leading to a high rate of failure in translating promising preclinical findings to clinical success. rsc.orgfu-berlin.detandfonline.com Key challenges include inherent differences in anatomy, physiology, and drug metabolism between animals and humans, which can impact the direct applicability and predictive value of preclinical results. fu-berlin.deijrpc.com For instance, complex human neuropsychiatric disorders, with their subjective symptoms and multifactorial etiologies, are difficult to fully replicate in animal models, which often oversimplify these conditions. fu-berlin.deijrpc.comnih.gov

The predictive validity of animal models, referring to their ability to forecast therapeutic effectiveness in humans, has been a major disappointment in the development of novel mechanisms of action for neuropsychiatric drugs. nih.gov Factors contributing to this translational gap include false interpretations of drug effects in model species, flaws in experimental design, and misconceptions about model validation criteria. rsc.org While animal models can identify potential drug candidates and prevent highly toxic compounds from reaching human trials, they frequently fail to predict the full scope of a drug's therapeutic efficacy or subjective effects in humans. tandfonline.com

Ethical and Regulatory Considerations in Animal Studies

The use of animals in drug discovery research is subject to stringent ethical and regulatory frameworks aimed at ensuring humane treatment and minimizing suffering. lindushealth.comnih.govthepharmajournal.com Ethical considerations prioritize animal welfare, encompassing comfortable living conditions, proper nutrition, and appropriate veterinary care. lindushealth.com Researchers are mandated to adhere to the "3Rs" principles: Replace the use of animals with non-animal methods where possible; Reduce the number of animals used to a minimum while still obtaining scientifically valid results; and Refine practices to minimize stress and improve the welfare of study animals. nih.govscielo.org.mxeuropa.eu

Regulatory bodies, such as the European Medicines Agency (EMA), actively support the implementation of the 3Rs principles in medicine testing across the European Union. europa.eu These guidelines emphasize the responsible and justified use of animals, requiring thorough planning of experiments to avoid unnecessary animal use and ensuring the reliability and reproducibility of results. nih.gov Furthermore, all researchers handling experimental animals must be adequately trained to ensure proper care and minimize pain, suffering, and discomfort. nih.govthepharmajournal.com

Alternative and Human-Based Preclinical Models (e.g., 3D Cell Cultures, Humanized Models)

In response to the limitations and ethical considerations associated with traditional animal models, there is a growing emphasis on developing and adopting alternative, human-based preclinical models. These "New Approach Methodologies" (NAMs) aim to provide more human-relevant physiological contexts for drug discovery. europa.eudrugdiscoverytrends.comharvard.edu

Promising alternatives include:

3D Cell Cultures: Unlike conventional 2D cell cultures, 3D systems, such as spheroids and organoids, can more accurately mimic the complex structure and function of human tissues and organs. drugdiscoverytrends.commdpi.commdpi.comnih.gov They allow for more relevant cell-cell and cell-extracellular matrix interactions, promoting better replication of cell morphology, adhesion, differentiation, proliferation, and gene expression, leading to more predictive results for human application. nih.gov

Organ-on-a-Chip Technologies: These microfluidic devices are lined with living human cells, designed to functionally recreate the microenvironment of human organs in an in vitro format. drugdiscoverytrends.comharvard.edu Organ-on-a-chip systems can recapitulate functional human organ-like structures that respond to pharmacological interventions with in vivo-like physiological responses, offering a more accurate prediction of drug interactions with human physiology compared to animal models. drugdiscoverytrends.comharvard.edu

Human Induced Pluripotent Stem Cell (iPSC)-Based Models: iPSCs can be differentiated into various human cell types and organized into 2D or 3D cultures, including neural organoids, to model complex neuropsychiatric disorders. mdpi.commdpi.com These models preserve disease-associated genetic variations and provide a platform to study endophenotypes that bridge genetic profiles and cellular phenotypes, offering invaluable insights into disease pathophysiology and enabling drug discovery. mdpi.com

These advanced human-relevant models hold significant potential to improve the predictive value of preclinical research, reduce reliance on animal testing, and accelerate the development of effective therapies for neuropsychiatric disorders. drugdiscoverytrends.comharvard.edu

This compound as a Research Tool for Neurotransmitter System Investigations

This compound, an indole-derived compound, has been extensively studied for its pharmacological profile, primarily serving as a valuable research tool for investigating neurotransmitter systems, particularly those involving norepinephrine. Synthesized in the early 1970s, this compound functions as a selective norepinephrine reuptake inhibitor (NRI) wikipedia.orgwikipedia.orgmims.comfishersci.canih.govwikidata.orginvivochem.cndrugbank.comwikipedia.orgmedpath.comncats.io. This mechanism involves blocking the action of the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft and enhancing its neurotransmitter activity wikipedia.orgwikipedia.org.

A crucial aspect of this compound's utility in research stems from its high selectivity. Unlike many other antidepressant agents, this compound does not significantly affect the reuptake of serotonin or dopamine, nor does it possess antihistamine or anticholinergic properties wikipedia.orgwikipedia.orgmims.comfishersci.cawikidata.orgdrugbank.commedpath.com. This distinct pharmacological profile makes this compound an ideal model compound for researchers aiming to isolate and study the specific roles of norepinephrine reuptake inhibition in various physiological and pathological processes, especially those related to mood regulation and mood disorders wikipedia.org.

Preclinical studies, often conducted in animal models, have demonstrated this compound's ability to effectively elevate norepinephrine levels, leading to observable behavioral changes indicative of antidepressant activity wikipedia.org. These findings underscore the compound's potential in understanding the therapeutic effects associated with modulating norepinephrine pathways. Comparative analyses with other NRIs have indicated that while this compound exhibits similar efficacy in elevating norepinephrine, its selective action contributes to a distinct pharmacological profile, potentially with fewer off-target effects compared to less selective agents wikipedia.org. For instance, in contrast to non-selective monoamine depleters like Reserpine, which affects norepinephrine, dopamine, and serotonin stores, this compound's targeted action on norepinephrine reuptake provides a cleaner pharmacological probe for specific neurotransmitter investigations wikipedia.org.

Future Directions in Indole-Based Antidepressant Research

The indole (B1671886) nucleus, a fundamental structural motif, holds significant importance in medicinal chemistry due to its presence in numerous natural and synthetic compounds exhibiting diverse biological activities, including antidepressant properties invivochem.cnwikipedia-on-ipfs.orghandwiki.orggoogle.com. This compound, as an indole derivative, exemplifies the potential of this chemical class in central nervous system (CNS) drug design, particularly for mood disorders wikipedia.orggoogle.com. Despite this compound never being marketed, its development and pharmacological characterization have provided valuable insights for the broader field of antidepressant research wikipedia.orgmims.comfishersci.cawikidata.orgdrugbank.commedpath.comncats.io.

Future directions in indole-based antidepressant research are likely to build upon the understanding gained from compounds like this compound, exploring more sophisticated approaches to target neurotransmitter systems. One significant trend is the shift towards multi-target directed ligands (MTDLs) iiab.mencats.io. Recognizing that depression is a multifactorial disease, researchers are increasingly focusing on designing compounds that can simultaneously modulate multiple targets, such as serotonin, norepinephrine, and dopamine transporters, or various serotonin receptor subtypes ncats.ioiiab.mencats.io. While this compound is a selective NRI, future indole derivatives could be engineered to possess a broader or more nuanced pharmacological profile to achieve enhanced therapeutic efficacy and potentially overcome limitations of single-target approaches.

Furthermore, natural indole alkaloids from plant sources continue to serve as inspirational starting points for new antidepressant drug development, with their structures often resembling key neurotransmitters like serotonin. The exploration of these natural compounds, alongside synthetic modifications, holds promise for identifying novel scaffolds with therapeutic potential. Beyond traditional monoamine targets, emerging research is also investigating new therapeutic avenues, such as the role of brain-derived neurotrophic factor (BDNF) induction and purinergic receptors (e.g., P2X7R) in depression, which could lead to entirely new classes of indole-based antidepressants medpath.comiiab.me.

Q & A

Q. What is the molecular structure of Amedalin, and how does it correlate with its pharmacological activity?

this compound (C₁₉H₂₂N₂O) features a bicyclic structure with a ketone group and tertiary amine, as depicted in its SMILES notation: CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC . The ketone and amine groups are critical for its interaction with biological targets, such as norepinephrine transporters, which underpin its antidepressant and anti-inflammatory properties . Structural analogs like Mitraphylline and Pindolol ( ) provide comparative insights into structure-activity relationships.

Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?

Synthesis protocols should include detailed reaction conditions (e.g., solvent systems, catalysts) and purification steps (e.g., column chromatography, recrystallization). Per academic guidelines, experimental sections must specify reagents, instrumentation (e.g., NMR, HPLC), and purity validation (>95% by elemental analysis) to ensure reproducibility . For novel derivatives, spectral data (¹H/¹³C NMR, IR) must be provided in supplementary materials .

Q. What mechanisms of action have been experimentally validated for this compound?

this compound primarily acts as a norepinephrine reuptake inhibitor (NRI), demonstrated via in vitro radioligand binding assays using synaptosomal preparations . Its anti-inflammatory effects may involve modulation of cytokine pathways (e.g., TNF-α suppression), validated through murine macrophage models . Researchers should cross-validate mechanisms using knockout animal models or siRNA silencing to isolate target contributions .

Advanced Research Questions

Q. How to design dose-response experiments for this compound’s anti-inflammatory efficacy while minimizing off-target effects?

  • Step 1: Establish a dose range (e.g., 0.1–100 µM) using preliminary cytotoxicity assays (e.g., MTT) .
  • Step 2: Employ LPS-induced inflammation models in RAW 264.7 macrophages, measuring IL-6 and IL-1β via ELISA .
  • Step 3: Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only) .
  • Step 4: Use pathway-specific inhibitors (e.g., NF-κB inhibitors) to confirm target engagement .

Q. How to resolve contradictions in reported receptor selectivity profiles of this compound across studies?

Contradictions may arise from assay variability (e.g., cell type, ligand concentration). Address this by:

  • Conducting cross-laboratory validation using standardized protocols (e.g., CEREP panels) .
  • Applying meta-analytical tools (e.g., random-effects models) to harmonize data from disparate studies .
  • Performing molecular docking simulations to predict binding affinities against off-target receptors (e.g., serotonin transporters) .

Q. What advanced analytical techniques are optimal for characterizing this compound’s pharmacokinetics in preclinical models?

  • Tissue distribution: Use LC-MS/MS to quantify this compound in plasma, brain, and liver homogenates .
  • Metabolic stability: Incubate with liver microsomes and identify metabolites via high-resolution mass spectrometry .
  • Protein binding: Employ equilibrium dialysis to assess plasma protein binding, critical for dose adjustment .

Q. How to design a comparative study evaluating this compound against structurally related antidepressants?

  • Structural analogs: Select compounds with shared pharmacophores (e.g., atomoxetine, reboxetine) .
  • Experimental endpoints: Compare efficacy in forced-swim tests (depression models) and carrageenan-induced paw edema (anti-inflammatory models) .
  • Statistical analysis: Apply ANOVA with post-hoc Tukey tests to differentiate group means, reporting effect sizes (Cohen’s d) .

Q. What integrative approaches combine in silico modeling and experimental data to predict this compound’s metabolic pathways?

  • Step 1: Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism .
  • Step 2: Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-MS .
  • Step 3: Cross-reference results with databases (e.g., PubChem Metabolism) to identify conserved pathways .

Methodological Best Practices

  • Data transparency: Archive raw datasets (e.g., spectral scans, chromatograms) in repositories like Figshare or Zenodo .
  • Ethical compliance: Adhere to institutional guidelines for animal welfare and human tissue use .
  • Literature integration: Use academic databases (PubMed, Google Scholar) with Boolean operators to locate niche studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.